N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-11-19-17(26-21-11)12-6-8-13(9-7-12)20-16(23)10-22-14-4-2-3-5-15(14)25-18(22)24/h2-9H,10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLFNNNFYCWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenyl and benzo[d]oxazole groups. Common synthetic routes include:
Cyclization reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Nucleophilic substitution: Introduction of the phenyl group via nucleophilic substitution reactions.
Condensation reactions: Formation of the benzo[d]oxazole ring through condensation reactions involving o-aminophenol derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to their corresponding less oxidized forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Generation of new derivatives with altered functional groups.
Scientific Research Applications
Biological Activities
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating a series of oxadiazole derivatives, one compound demonstrated up to 86% growth inhibition against SNB-19 glioblastoma cells . This highlights the potential for developing new anticancer therapies based on this scaffold.
Antimicrobial Properties
The presence of the oxadiazole and benzo[d]oxazole moieties contributes to the antimicrobial activity of this compound. Research has shown that derivatives with these structures can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study:
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity, revealing that certain compounds exhibited comparable efficacy to standard antibiotics . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
Oxadiazole compounds have also been investigated for their antioxidant properties. The ability to scavenge free radicals makes them suitable candidates for preventing oxidative stress-related diseases.
Case Study:
In vitro assays demonstrated that specific oxadiazole derivatives possess significant antioxidant activity, which could be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profiles of these compounds through structural modifications. Molecular docking studies have also been employed to predict interactions with biological targets, aiding in rational drug design.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | SNB-19 | 86.61 |
| Compound B | Antibacterial | E. coli | >70 |
| Compound C | Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Analysis of Analogues
Below is a comparative analysis of structurally related compounds, emphasizing substituent variations, synthesis, and biological activities:
Key Observations
Structural Variations :
- Heterocyclic Core : The target compound’s benzo[d]oxazol-2-one differs from analogues with benzoxazine (), purine (), or triazole () cores, which may alter solubility and target selectivity.
- Substituent Effects : The 3-methyl-1,2,4-oxadiazole group is conserved in multiple analogues (e.g., ), but substituents like trifluoromethyl () or chlorophenyl () influence electronic properties and binding affinity.
In contrast, benzoxazine derivatives () were produced in "ethical yields," suggesting moderate efficiency .
Biological Activity :
- Anti-infective : The cephalosporin derivative () targets tuberculosis, while compound 130 () was evaluated as a SARS-CoV-2 inhibitor, demonstrating the versatility of oxadiazole-acetamide scaffolds .
- Anti-inflammatory : reports acetamides with triazole substituents showing anti-exudative activity comparable to diclofenac, suggesting the target compound may share similar mechanisms .
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes both oxadiazole and oxobenzoxazole moieties. The presence of these functional groups is significant as they contribute to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 302.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds containing oxadiazole structures may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes involved in disease pathways. For instance, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones were identified as potent inhibitors of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway implicated in cancer progression .
- Antimicrobial Activity : The oxadiazole derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. Studies have shown that certain oxadiazole compounds exhibit higher antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity : Preliminary cytotoxicity studies on related oxadiazole compounds suggest that they can affect cell viability in cancer cell lines. For example, some derivatives showed increased cell viability at lower concentrations while others exhibited cytotoxic effects at higher concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxadiazole rings exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Cytotoxicity Tests : In vitro tests on L929 and A549 cell lines revealed that certain derivatives led to enhanced cell viability at specific concentrations while others induced cytotoxicity. For instance, one derivative demonstrated a 100% increase in cell viability at 50 µM concentration .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interfere with microbial biofilm formation and gene transcription related to virulence factors .
Q & A
Q. What are the recommended synthetic routes for N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with condensation of aromatic amines with oxadiazole precursors. For example:
- Step 1: React 3-methyl-1,2,4-oxadiazole derivatives with 4-aminophenyl intermediates under reflux conditions using solvents like DMF or THF. Catalysts such as triethylamine (TEA) or Hünig’s base are often employed to facilitate coupling .
- Step 2: Introduce the 2-oxobenzo[d]oxazol-3(2H)-yl moiety via nucleophilic substitution or amidation. Chloroacetyl chloride is a common reagent for acetamide formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon backbone (e.g., oxadiazole protons at δ 8.1–8.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~394.1) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) and monitor reaction progress .
Q. What biological assays are suitable for preliminary activity screening?
- In vitro enzyme inhibition: Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to quinazoline-based inhibitors .
- Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Conflicting results (e.g., varying IC50 values across studies) may arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays: Validate COX inhibition using both fluorometric and ELISA-based methods .
- Purity reassessment: Re-run HPLC with diode array detection (DAD) to rule out degradation products .
- Structural analogs comparison: Use SAR tables (Table 1) to isolate critical functional groups influencing activity .
Q. Table 1: Structural-Activity Relationships (SAR) of Analogs
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target Compound | 3-methyloxadiazole, benzo[d]oxazolone | COX-2 inhibition (IC50 ~1.2 µM) |
| Thieno[2,3-d]pyrimidine A | Thienopyrimidine core | Anticancer (HeLa IC50 ~5 µM) |
| Oxadiazole Compound B | Simple oxadiazole ring | Weak antimicrobial (MIC >50 µg/mL) |
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
- Functional group modulation: Synthesize analogs by replacing the 3-methyloxadiazole with 3-phenyl or 3-carboxy groups to assess steric/electronic effects .
- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) .
- Metabolic stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Q. How can in silico modeling guide mechanistic studies?
- Molecular docking: Dock the compound into COX-2 (PDB: 5KIR) to predict binding modes. The benzo[d]oxazolone moiety may occupy the hydrophobic pocket .
- Molecular dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) to assess interactions with catalytic residues (e.g., Tyr385, Ser530) .
- ADMET prediction: Use SwissADME to forecast bioavailability (e.g., high gastrointestinal absorption) and toxicity (e.g., Ames test negativity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
